molecular formula C15H29N5O4 B8046883 Boc-d-2-amino-4-azidobutanoic acid cha salt

Boc-d-2-amino-4-azidobutanoic acid cha salt

Cat. No.: B8046883
M. Wt: 343.42 g/mol
InChI Key: LCVIVGPNEHOYRF-FYZOBXCZSA-N
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Description

Boc-d-2-amino-4-azidobutanoic acid cha salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and reactivity, making it a valuable tool in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-2-amino-4-azidobutanoic acid cha salt typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the azido group at the 4-position of the butanoic acid chain. The reaction conditions usually require the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and azidating agents like sodium azide (NaN3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Boc-d-2-amino-4-azidobutanoic acid cha salt can undergo various types of chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitro groups.

  • Reduction: The azido group can be reduced to form amino groups.

  • Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Various functionalized derivatives depending on the substituent used.

Scientific Research Applications

Boc-d-2-amino-4-azidobutanoic acid cha salt has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: The compound is utilized in bioconjugation techniques to label biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Boc-d-2-amino-4-azidobutanoic acid cha salt exerts its effects involves its reactivity with various functional groups. The azido group is particularly reactive and can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then be further modified or used in subsequent reactions.

Molecular Targets and Pathways: The compound interacts with various molecular targets depending on the specific application. In bioconjugation, it targets biomolecules such as proteins and nucleic acids. In drug development, it may interact with enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Boc-d-2-amino-4-azidobutanoic acid cha salt is unique due to its combination of the Boc-protected amino group and the azido group. Similar compounds include:

  • Boc-d-2-amino-4-azidobutanoic acid: Lacks the cha salt moiety.

  • d-2-amino-4-azidobutanoic acid: Lacks the Boc protection.

  • Boc-d-2-amino-4-azido-3-hydroxybutanoic acid: Contains an additional hydroxyl group.

These compounds differ in their reactivity and applications, with this compound offering unique advantages in terms of stability and versatility.

Properties

IUPAC Name

(2R)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4.C6H13N/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);6H,1-5,7H2/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVIVGPNEHOYRF-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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